molecular formula C11H15NO3 B11954619 Isopropyl N-(2-methoxyphenyl)carbamate CAS No. 67648-18-4

Isopropyl N-(2-methoxyphenyl)carbamate

Cat. No.: B11954619
CAS No.: 67648-18-4
M. Wt: 209.24 g/mol
InChI Key: HACJXSGWCAADTR-UHFFFAOYSA-N
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Description

Isopropyl N-(2-methoxyphenyl)carbamate is a synthetic carbamate compound characterized by a 2-methoxyphenyl substituent attached to the carbamate group. Carbamates are widely used in agriculture as herbicides, sprout inhibitors, and growth regulators due to their ability to interfere with cellular processes such as mitosis and respiration . The 2-methoxy substitution likely influences its physicochemical properties (e.g., solubility, photostability) and biological activity compared to analogs with chloro, nitro, or unsubstituted phenyl groups.

Properties

CAS No.

67648-18-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

HACJXSGWCAADTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2-methoxyphenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Isopropyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a growth regulator by interfering with the normal metabolic processes of plants. The compound binds to specific enzymes and receptors, altering their activity and leading to changes in growth patterns .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and environmental behaviors of phenylcarbamates are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Phenylcarbamate Derivatives
Compound Name Substituent Primary Applications Toxicity Profile Environmental Fate Key Studies & Findings
Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham, CIPC) 3-chlorophenyl Potato sprout inhibition Mitochondrial dysfunction in hepatocytes ; chronic toxicity in mammals Rapid photodegradation in water ; soil adsorption influenced by organic matter Effective at 800 mg/kg for potato storage; residues below 30 mg/kg post-treatment
O-Isopropyl N-phenyl carbamate Phenyl (unsubstituted) Plant growth regulator (inhibits root/shoot elongation) Cytological abnormalities (multinucleate cells, mitotic arrest) in cereals Limited data; likely undergoes hydrolysis and photolysis Induces mitotic arrest in oat and barley; used in genetic/cytological studies
4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate 4-nitrophenyl; thiazole moiety Pharmaceutical or agrochemical applications (exact use unspecified) No direct toxicity data; nitro groups often associated with mutagenicity potential Stability influenced by electron-withdrawing nitro group Synthesized for structural diversity; nitro group enhances stability under UV light
Isopropyl N-(2-methoxyphenyl)carbamate (hypothetical) 2-methoxyphenyl Potential herbicide or growth regulator (inferred) Expected lower acute toxicity than chlorinated analogs (methoxy is less reactive) Likely slower degradation due to methoxy’s electron-donating nature Limited direct studies; methoxy group may reduce soil adsorption compared to chloro analogs

Key Findings from Comparative Studies

Substituent Effects on Efficacy: Chlorpropham (CIPC): The 3-chloro group enhances lipophilicity, improving adsorption to potato surfaces and prolonging sprout inhibition . However, this substitution also correlates with mitochondrial toxicity in non-target organisms . Methoxy vs. Nitro Groups: Methoxy’s electron-donating nature may reduce photodegradation rates compared to nitro-substituted carbamates, which undergo photo-Fries rearrangement or mineralization under UV light .

Toxicity and Environmental Impact :

  • Chlorpropham exhibits chronic hepatotoxicity in rats, with studies showing mitochondrial dysfunction at sublethal doses . In contrast, unsubstituted phenylcarbamates (e.g., O-isopropyl N-phenyl carbamate) primarily affect plant mitosis without significant mammalian toxicity .
  • Environmental persistence varies: Chlorpropham degrades faster in water (half-life <7 days) due to photolysis, whereas methoxy-substituted analogs may persist longer in soil due to reduced hydrolysis rates .

Residue Management: Chlorpropham residues in potatoes are managed via HPLC monitoring, with post-treatment levels (<30 mg/kg) complying with safety standards . Methoxy-substituted carbamates would require similar residue tracking, though their degradation metabolites (e.g., methoxyphenol derivatives) need characterization .

Q & A

Q. Basic

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for separation and quantification, achieving detection limits of 0.1–0.5 ppm.
  • Gas chromatography-mass spectrometry (GC-MS) provides confirmatory analysis, especially for degradation products.
  • Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes from water or soil extracts. Validation follows EPA guidelines for recovery rates (80–120%) and precision (RSD < 15%) .

What experimental approaches resolve contradictions in reported metabolic pathways across different model systems?

Advanced
Contradictions arise from species-specific enzyme expression (e.g., CYP2C9 in humans vs. CYP2C11 in rats). Methodologies include:

  • Knockout/knockin animal models to isolate metabolic contributions of specific enzymes.
  • Recombinant enzyme assays to compare substrate specificity and kinetics.
  • Computational docking simulations (e.g., AutoDock Vina) to predict binding affinities of intermediates to CYP isoforms. Cross-referencing with in vivo metabolite profiles reduces ambiguity .

How can researchers assess the stability of this compound under varying environmental conditions?

Q. Basic

  • Hydrolysis studies : Incubate the compound in buffers (pH 3–10) at 25–50°C, sampling at intervals for HPLC analysis. Degradation follows pseudo-first-order kinetics, with half-lives calculated from slope (−k).
  • Photolysis assays : Expose solutions to UV light (λ = 254–365 nm) and monitor degradation via GC-MS. Dark controls isolate thermal vs. photolytic effects.
  • Soil microcosms : Analyze aerobic/anaerobic degradation using 14C-labeled compound and scintillation counting .

What structural features influence its enzyme inhibition efficacy, and how can structure-activity relationships (SAR) be elucidated?

Advanced
The carbamate group’s electrophilicity enables covalent binding to serine hydrolases (e.g., acetylcholinesterase). SAR studies involve:

  • Analog synthesis : Modify substituents on the phenyl ring (e.g., chloro, methoxy) and isopropyl chain.
  • Enzyme kinetics : Measure IC50 values and inhibition constants (Ki) using Ellman’s assay for cholinesterases.
  • X-ray crystallography : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds and steric interactions. QSAR models (e.g., CoMFA) predict bioactivity based on electronic and steric parameters .

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